molecular formula C10H12FNO2 B1524043 2-Amino-4-(4-fluorophenyl)butanoic acid CAS No. 225233-79-4

2-Amino-4-(4-fluorophenyl)butanoic acid

Cat. No. B1524043
CAS RN: 225233-79-4
M. Wt: 197.21 g/mol
InChI Key: WMMMRQAUOPVWML-UHFFFAOYSA-N
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Description

“2-Amino-4-(4-fluorophenyl)butanoic acid” is an intermediate in the synthesis of carbamic acid esters, which are used as pharmaceuticals and research reagents . It has a CAS number of 225233-79-4 .


Molecular Structure Analysis

The molecular formula of “2-Amino-4-(4-fluorophenyl)butanoic acid” is C10H12FNO2 . The InChI code is 1S/C10H12FNO2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14) .


Physical And Chemical Properties Analysis

The molecular weight of “2-Amino-4-(4-fluorophenyl)butanoic acid” is 197.21 . It is a powder at room temperature .

Scientific Research Applications

Drug Design and Development

2-Amino-4-(4-fluorophenyl)butanoic acid: is a valuable compound in drug design, particularly as a bioisostere of the leucine moiety . Its structure allows for the creation of enantiomerically pure derivatives, which are crucial for the development of drugs with specific chiral properties. This compound’s ability to mimic the three-dimensional structure of targeted protein receptors makes it an essential component in the synthesis of new pharmaceuticals.

Asymmetric Synthesis

The compound is used in asymmetric synthesis, a method that produces chiral compounds with a preference for one enantiomer over another . This is particularly important in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety. The compound serves as a building block for synthesizing enantiomerically pure molecules on a large scale.

Fluorinated Amino Acid Research

Fluorination of amino acids is a key area of research due to the impact of fluorine atoms on the biological activity and metabolic stability of molecules . 2-Amino-4-(4-fluorophenyl)butanoic acid is a fluorinated amino acid that can be used to study these effects and develop amino acid derivatives with improved pharmacokinetic properties.

Metabolic Stability Enhancement

The introduction of fluorine atoms into pharmaceutical compounds can significantly enhance their metabolic stability . This makes 2-Amino-4-(4-fluorophenyl)butanoic acid an important compound for creating more stable drug molecules that are resistant to metabolic degradation, potentially leading to drugs with longer half-lives and better efficacy.

Tailor-Made Amino Acids for Protein Mimicking

This compound is instrumental in creating tailor-made amino acids that mimic the structure of natural proteins . These synthetic amino acids can be incorporated into peptides and proteins to study protein-protein interactions, enzyme catalysis, and other biological processes.

Chemical Synthesis of Bioactive Molecules

The compound’s structure allows for its use in the chemical synthesis of bioactive molecules . It can act as an intermediate or a precursor in the synthesis of various compounds with potential biological activities, aiding in the discovery of new therapeutic agents.

Material Science

In material science, 2-Amino-4-(4-fluorophenyl)butanoic acid can be used to modify the surface properties of materials . Its incorporation into polymers or coatings can impart unique characteristics such as increased resistance to degradation or altered interaction with biological systems.

Analytical Chemistry

As a standard compound in analytical chemistry, it can help in the development of new analytical methods for the detection and quantification of chiral compounds . Its well-defined chiral properties make it an excellent candidate for use in chromatography and other analytical techniques.

Safety and Hazards

“2-Amino-4-(4-fluorophenyl)butanoic acid” should be handled with care. Avoid contact with skin and eyes, do not breathe dust, and do not ingest . If swallowed, seek immediate medical assistance .

properties

IUPAC Name

2-amino-4-(4-fluorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMMRQAUOPVWML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101290376
Record name α-Amino-4-fluorobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(4-fluorophenyl)butanoic acid

CAS RN

225233-79-4
Record name α-Amino-4-fluorobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=225233-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Amino-4-fluorobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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